Umbellulone

Description

Natural Sources and Distribution of Umbellulone (B1197196)

Botanical Origins

This compound is a monoterpene ketone primarily associated with the leaves of the Umbellularia californica tree, also known as the California bay laurel or "headache tree". wikipedia.orgresearchgate.net This plant is the most significant natural source of the compound, with its essential oil containing 40% to 60% this compound. wikipedia.orgcnps.org

However, this compound is not exclusive to Umbellularia californica. It has also been identified in various other plant species, though typically in lower concentrations. These include:

Mentha species: this compound has been reported in several species of mint, including Mentha spicata (spearmint) and Mentha longifolia. nih.govwikidata.org It has also been detected in Mentha pulegium (pennyroyal). pherobase.com

Hyptis pectinata: Commonly known as comb hyptis or sambacaitá, this plant is another source of this compound. ishs.org

Hesperocyparis lusitanica: Also known as Mexican cypress or cedar-of-Goa, this species contains this compound in its essential oil. semanticscholar.org

Tanacetum vulgare: Commonly called tansy, this perennial herbaceous plant has chemotypes that produce this compound as a major component of their essential oil, with concentrations reaching up to 25-36%. scite.aithieme-connect.comacs.org

Pimenta racemosa: Known as the West Indian bay tree or bay rum tree, this plant is also a source of this compound. wikipedia.org

| Botanical Name | Common Name(s) | Family | Primary Plant Part |

|---|---|---|---|

| Umbellularia californica | California bay laurel, Headache Tree, Oregon Myrtle | Lauraceae | Leaves |

| Mentha spicata | Spearmint | Lamiaceae | Leaves |

| Mentha longifolia | Horse Mint | Lamiaceae | Leaves |

| Hyptis pectinata | Comb Hyptis, Sambacaitá | Lamiaceae | Aerial Parts |

| Hesperocyparis lusitanica | Mexican Cypress, Cedar-of-Goa | Cupressaceae | Leaves |

| Tanacetum vulgare | Tansy | Asteraceae | Leaves and Flowers |

| Pimenta racemosa | West Indian Bay Tree, Bay Rum Tree | Myrtaceae | Leaves |

Geographical and Ecological Contexts of Source Plants

The geographical distribution and ecological preferences of the plants containing this compound are diverse, reflecting the compound's presence across different plant families.

Umbellularia californica is native to the coastal forests and Sierra foothills of California and extends into southwestern Oregon. wikipedia.orgoregonencyclopedia.org It thrives in a range of climates from cool, humid coastal forests to hot, dry inland woodlands. usda.gov This species is found at altitudes from sea level up to 1600 meters and can grow in various topographic locations, including steep slopes, canyons, and alluvial flats, provided there is sufficient moisture. usda.govsavetheredwoods.org

Mentha species have a sub-cosmopolitan distribution, found across Europe, Africa, Asia, Australia, and North America. gbif.orgwikipedia.org They typically flourish in wet environments and moist soils. gbif.org For instance, Mentha arvensis has a broad native range from Iceland to eastern Russia and south to India and is tolerant of damp and marshy habitats. nordgen.org Commercially important species like peppermint (Mentha × piperita) are cultivated in temperate regions with warm days and cool nights. nih.govdavuniversity.org

Hyptis pectinata is native to the tropical regions of the Americas, from South America (Brazil, Bolivia, Peru) north to the Caribbean and Mexico. theferns.infoplantiary.com It has been introduced to other tropical areas, including Africa and Asia. plantiary.com It is often found as a weed in cultivated lands, pastures, and disturbed sites, preferring well-drained soils. theferns.infoplantiary.com

Hesperocyparis lusitanica is native to Mexico and Central America (Guatemala, El Salvador, and Honduras), growing at high altitudes between 1,200 and 3,000 meters. wikipedia.orgplantiary.com It has been widely introduced and cultivated in other parts of the world with warm, temperate, and subtropical climates, including Colombia, Bolivia, Ethiopia, South Africa, and New Zealand, for timber and as an ornamental tree. wikipedia.orgkew.org

Tanacetum vulgare is native to temperate Europe and Asia. wikipedia.orgkew.org It has been introduced to North America and other parts of the world, where it has become naturalized and is sometimes considered invasive. wikipedia.orgcabidigitallibrary.org It is commonly found along roadsides, river banks, and in disturbed areas. usda.gov

Pimenta racemosa is native to the Caribbean region and northern South America. wikipedia.orgkew.orgbishopmuseum.org It has been widely introduced to other tropical areas, including Oceania, and can become an invasive species. wikipedia.orgcabidigitallibrary.org It prefers full sun and moist, well-drained soils and is often found in open areas or at forest edges. cabidigitallibrary.org

| Plant Species | Native Geographical Range | Typical Habitat |

|---|---|---|

| Umbellularia californica | California and Southern Oregon, USA wikipedia.orgusda.gov | Coastal forests, Sierra foothills, canyons, valleys usda.govsavetheredwoods.org |

| Mentha species | Europe, Africa, Asia, Australia, North America gbif.orgnih.gov | Wet environments, moist soils, fields, pastures gbif.orgnordgen.org |

| Hyptis pectinata | Tropical Americas (Mexico to South America) theferns.infobishopmuseum.org | Disturbed sites, roadsides, open fields, secondary forests ishs.orgplantiary.com |

| Hesperocyparis lusitanica | Mexico and Central America wikipedia.orgkew.orgtheferns.info | Mountainous regions (1,200-3,000 m), well-drained slopes wikipedia.orgplantiary.com |

| Tanacetum vulgare | Temperate Europe and Asia wikipedia.orgkew.org | Roadsides, river banks, wastelands, disturbed soils usda.govnativeplanttrust.org |

| Pimenta racemosa | Caribbean and northern South America kew.orgbishopmuseum.orgtreeworldwholesale.com | Open areas, forest edges, moist, well-drained soils cabidigitallibrary.org |

Advanced Extraction Techniques

Steam Distillation Enhancements

Steam distillation is a primary method for extracting this compound-rich essential oils from plant materials. oup.com In a typical procedure involving dried leaves of Umbellularia californica, a Clevenger apparatus is used for steam distillation. oup.comresearchgate.net This process yields a colorless, pungent oil. oup.com For example, from 500 grams of dried U. californica leaves, approximately 22 grams (4.4%) of essential oil can be obtained. oup.com The major component of this oil is this compound. usda.gov The steam distillate of fresh leaves and flowers of Tanacetum vulgare has also been found to be a source of this compound. scite.ai

Solvent-Based Extraction Optimization

Following initial extraction, such as steam distillation, solvent-based methods are often employed to purify and isolate this compound. After steam distillation of U. californica leaves, the resulting oil can be further processed. The fractions containing this compound are often combined, saturated with sodium chloride, and then extracted with a non-polar solvent like petroleum ether. oup.com This step helps to separate the this compound from water-soluble components.

Chromatographic and Spectroscopic Isolation Protocols

For high-purity isolation of this compound, chromatographic techniques are essential. Following a preliminary extraction, vacuum chromatography is a common method. The essential oil is adsorbed onto a stationary phase, such as RP-18 silica (B1680970) gel, and eluted with a solvent system, for instance, a water-methanol mixture. oup.com The fractions identified as containing this compound are then combined.

Preparative Chromatography Applications (e.g., RP18 silica gel chromatography)

The isolation and purification of this compound from its natural sources, primarily the essential oil of Umbellularia californica, relies on preparative chromatography techniques. These methods are essential for separating the target monoterpene ketone from a complex mixture of other volatile compounds.

One documented and effective method involves vacuum chromatography utilizing reversed-phase (RP) silica gel. oup.comresearchgate.net In a specific application, the essential oil obtained from steam distillation of U. californica leaves was first adsorbed onto RP18 silica gel. oup.comresearchgate.net The purification was then carried out by vacuum chromatography on a larger column of RP18 silica gel. oup.comresearchgate.net Reversed-phase chromatography separates molecules based on their hydrophobicity; the non-polar stationary phase (RP18 silica) retains hydrophobic compounds, which are then eluted by a mobile phase of appropriate polarity. For the isolation of this compound, a polar eluent, a water-methanol mixture (1:1), was used to effectively elute the compound. oup.comresearchgate.net Following chromatography, the fractions identified as containing this compound were combined, saturated with sodium chloride, and extracted with petroleum ether to yield highly pure this compound. oup.comresearchgate.net

The specifics of this preparative chromatography process are detailed in the table below.

| Parameter | Details | Source(s) |

| Starting Material | 22 g of essential oil from 500 g of dried U. californica leaves | oup.comresearchgate.net |

| Stationary Phase | RP18 Silica Gel | oup.comresearchgate.net |

| Technique | Vacuum Chromatography | oup.comresearchgate.net |

| Eluent (Mobile Phase) | Water-Methanol (1:1) | oup.comresearchgate.net |

| Post-Chromatography Step | Saturation with NaCl and extraction with petroleum ether | oup.comresearchgate.net |

| Final Yield | 11.3 g (2.3% of dried leaves) | oup.comresearchgate.net |

| Purity | 99% (determined by Gas Chromatography) | oup.comresearchgate.net |

Another powerful technique for the isolation of volatile compounds like this compound is preparative gas chromatography (Prep GC). researchgate.net This method combines the high-resolution separation capabilities of gas chromatography with a collection system to isolate pure components from a complex matrix. researchgate.net Prep GC is particularly advantageous for separating low-boiling point volatile compounds and can be scaled up to improve the recovery and purity of the target analyte. researchgate.net

Spectroscopic Techniques for Isolation Monitoring

Spectroscopic techniques are indispensable for monitoring the success of the isolation process and for the structural confirmation of the purified this compound. Throughout the purification, analytical chromatography techniques coupled with spectroscopic detectors are employed to analyze the fractions collected.

Gas chromatography-mass spectrometry (GC-MS) is a primary tool used to assess the purity of the isolated this compound and to confirm its identity by comparing its mass spectrum with known standards. usda.govrjptonline.org The purity of the final this compound fraction after RP18 silica gel chromatography, for instance, was confirmed to be 99% using gas chromatography. oup.comresearchgate.net

Once isolated, a suite of advanced spectroscopic methods is used for unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is central to this process. usda.gov Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted:

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. oup.comresearchgate.net

¹³C NMR: Reveals the number and types of carbon atoms present. oup.comresearchgate.net

COSY (Correlation Spectroscopy): A 2D NMR technique that identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the spin-spin coupling network. oup.comresearchgate.net

HSQC (Heteronuclear Single Quantum Correlation): This 2D experiment correlates proton signals with the signals of the directly attached carbon atoms, mapping out ¹H-¹³C one-bond connectivities. oup.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Used to determine two- and three-bond correlations between protons and carbons, which is crucial for piecing together the complete carbon skeleton and assigning the position of functional groups. oup.comresearchgate.net

Other spectroscopic methods such as Infrared (IR) spectroscopy may also be used to identify the characteristic functional groups of this compound, particularly the ketone carbonyl group. Together, these spectroscopic techniques provide a comprehensive profile of the isolated molecule, confirming that the purification process has successfully yielded the correct compound at a high degree of purity.

Structure

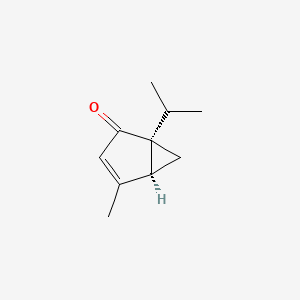

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6(2)10-5-8(10)7(3)4-9(10)11/h4,6,8H,5H2,1-3H3/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTVJAQLCIHAFV-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2(C1C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@]2([C@H]1C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016986 | |

| Record name | (R)-Umbellulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-78-1 | |

| Record name | (1R,5S)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hex-3-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,5S)-4-Methyl-1-propan-2-ylbicyclo(3.1.0)hex-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Umbellulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 546-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of Umbellulone

Nomenclature and CAS Number

The systematic IUPAC name for Umbellulone (B1197196) is 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hex-3-en-2-one. wikipedia.orgwiktionary.org It is also known by synonyms such as Thujenone. wikipedia.org

| Identifier | Value |

| IUPAC Name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hex-3-en-2-one wikipedia.orgwiktionary.org |

| CAS Number | 24545-81-1 wikipedia.org |

| 546-78-1 ((1R,5S)-isomer) wikipedia.org | |

| Synonyms | Thujenone, Umbellulon wikipedia.org |

Molecular Formula and Molar Mass

This compound possesses a molecular formula of C₁₀H₁₄O, consistent with its classification as a monoterpenoid. wikipedia.org

| Property | Value |

| Molecular Formula | C₁₀H₁₄O wikipedia.org |

| Molar Mass | 150.221 g·mol⁻¹ wikipedia.org |

Structural Elucidation and Stereochemistry

The chemical structure of this compound features a bicyclo[3.1.0]hexane core. This consists of a five-membered cyclopentenone ring fused to a three-membered cyclopropane (B1198618) ring. An isopropyl group is attached at the C1 bridgehead position, and a methyl group is attached to the enone system at C4.

The initial structural formula proposed by Powers and Lee in 1904 was later revised. wikipedia.org The correct structure was determined in 1908 by Semmler. wikipedia.org The stereochemistry of this compound and its reduction products, such as isodihydrothis compound and the corresponding dihydroumbellulols, has been investigated using spectroscopic methods. rsc.orgrsc.org The naturally occurring form is typically the (-)-(1R)-isomer. researchgate.net

Chemical Synthesis Strategies and Derivatization

Total Synthesis Approaches to Umbellulone (B1197196)

Total synthesis, the complete chemical synthesis of a complex molecule from simple precursors, has been a significant area of research for this compound. These approaches provide a means to produce the compound without reliance on its natural source, Umbellularia californica.

One of the established multistep pathways for synthesizing this compound involves the reaction of diazomethyl isopropyl ketone with methyl methacrylate. wikipedia.orgsmolecule.com This initial step yields 1-carbo-methoxy-2-isobutyryl-1-methylcyclopropane with a reported yield of 35%. wikipedia.org The resulting product is then hydrolyzed, creating a mixture of cis- and trans-2-isobutyryl-1-methyl-1-cyclopropane. wikipedia.org After isolation, the trans isomer reacts with a cadmium methyl Grignard reagent, which leads to the formation of 1-acetyl-2-isobutyryl-1-methylcyclopropane. wikipedia.org The final step in this sequence is an aldol (B89426) cyclization, which is induced by treatment with a dilute base, ultimately yielding this compound. wikipedia.orgsmolecule.com

Photochemical methods offer an alternative route to this compound. One such approach starts from thymol (B1683141). researchgate.net The UV irradiation of thymol in trifluoromethanesulfonic acid can produce this compound in a single step. researchgate.net Another photochemical strategy involves the rearrangement of 4-alkyl-4-carbomethoxy-2,5-cyclohexadien-1-one, which proceeds through a bicyclo[3.1.0]hex-3-en-2-one intermediate. cdnsciencepub.com The outcome of these photochemical rearrangements can be sensitive to the wavelength of light used. cdnsciencepub.com For instance, irradiation of certain bicyclo[3.1.0]hex-3-en-2-ones can lead to either epimerization or rearrangement to a phenolic compound, depending on the light's wavelength. cdnsciencepub.com Additionally, the photooxygenation of α-thujene, followed by oxidation, can furnish (-)-umbellulone. mdpi.com

Photochemical syntheses present an intriguing alternative, potentially offering more direct routes. researchgate.netcdnsciencepub.com However, the scalability of photochemical reactions can be a challenge, often requiring specialized reactor designs, such as parabolic trough reactors, to be efficient on a larger scale. mdpi.com The efficiency of these reactions can also be influenced by the choice of photosensitizers, like methylene (B1212753) blue or rose bengal. mdpi.com

Table 1: Comparison of this compound Synthesis Approaches

| Synthesis Approach | Key Starting Materials | Key Reaction Type(s) | Reported Yields | Scalability Considerations |

| Multistep Pathway | Diazomethyl isopropyl ketone, methyl methacrylate | Cyclopropanation, Hydrolysis, Grignard reaction, Aldol cyclization | 35% for the initial step wikipedia.org | Multi-step process may reduce overall yield; requires separation of isomers. wikipedia.org |

| Photochemical Route | Thymol | Photochemical rearrangement | Moderate yields reported for similar rearrangements. cdnsciencepub.com | Requires specialized photochemical reactors for large-scale production. mdpi.com |

| Photochemical Route | α-Thujene | Photooxygenation, Oxidation | Not specified | Dependent on efficient photooxygenation technology. mdpi.com |

This table is generated based on available data and is for comparative purposes.

Hemisynthesis from Natural Precursors

Hemisynthesis, the synthesis of a new substance from a natural product, is a valuable strategy, particularly when the starting material is readily available.

A significant area of hemisynthesis involving this compound is its reduction to form dihydroumbellulols. researchgate.netnih.gov Researchers have successfully extracted (-)-(R)-umbellulone from Umbellularia californica and used it as a starting material. researchgate.netnih.gov Through reduction, a variety of dihydroumbellulol derivatives have been prepared, including (1R,2R/S)-1-isopropyl-4-methylbicyclo[3.1.0]hex-3-en-2-ol, (1R,4R/S)-1-isopropyl-4-methylbicyclo[3.1.0]hexan-2-one, and (1R,2RS,4RS)-1-isopropyl-4-methylbicyclo[3.1.0]hexan-2-ols. researchgate.netnih.gov The choice of reducing agent can influence the outcome; for example, lithium aluminum hydride produces a mixture of umbellulols, whereas the bulkier lithium tri-t-butoxyaluminium (B12060173) hydride preferentially reduces the double bond. scribd.com

Chemical Reactivity and Derivatization Research

The chemical structure of this compound, with its ketone functional group and bicyclic system, allows for a range of chemical reactions and the creation of various derivatives. smolecule.com It is known to undergo electrophilic addition reactions. smolecule.com For instance, it reacts with halogenating agents like N-bromosuccinimide and N-chlorosuccinimide to produce halogenated derivatives. smolecule.com The molecule also exhibits a high affinity for and reactivity with thiols, such as cysteamine (B1669678). wikipedia.org

Research has also explored the creation of derivatives by modifying the core structure. For example, removing the Michael acceptor properties of this compound through reduction or nucleophilic trapping has been shown to alter its biological activity. researchgate.net Acetylation of the hydroxylated analogs is another derivatization strategy that has been investigated. researchgate.net

Electrophilic Addition Reactions (e.g., halogenation with N-bromosuccinimide, N-chlorosuccinimide)

Electrophilic addition reactions targeting the double bond of the enone system in this compound are a primary method for its functionalization. The use of N-halo-succinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), serves as a convenient and effective means of introducing halogen atoms into the molecule. adpharmachem.comresearchgate.net

NBS is a versatile and widely used reagent for the selective bromination of alkenes. adpharmachem.com It is considered a safer and more manageable source of bromine compared to elemental bromine (Br₂). sigmaaldrich.cnyoutube.com In the context of this compound, reactions with NBS or NCS in solvents like water lead to the formation of halohydrins, where a halogen and a hydroxyl group are added across the double bond. researchgate.netyoutube.com These reactions are regioselective, and the resulting halo-functionalized this compound derivatives can serve as intermediates for further synthetic modifications. ma.edu The reaction with NBS, for instance, has been specifically used to create bromine-doped derivatives of this compound. researchgate.net Similarly, NCS is effective for producing chlorohydrins. youtube.com

| Reagent | Chemical Name | Role in this compound Synthesis |

| NBS | N-Bromosuccinimide | Source of electrophilic bromine for allylic bromination and bromohydrin formation. adpharmachem.comorganic-chemistry.org |

| NCS | N-Chlorosuccinimide | Source of electrophilic chlorine for chlorohydrin formation. youtube.com |

Hydrolysis and Isomerization Pathways

This compound is susceptible to rearrangement under both thermal and photochemical conditions, leading to the formation of various isomers. The strained bicyclo[3.1.0]hexenone core is the primary driver for these transformations.

Upon heating to high temperatures (e.g., 280 °C), this compound undergoes a thermal rearrangement to form thymol. researchgate.net This process involves the cleavage of the internal cyclopropane (B1198618) C-C bond. researchgate.net Photochemical irradiation offers an alternative pathway for isomerization. When irradiated with UV light in the presence of methanol, this compound can yield different isomeric products, highlighting the complexity of its photochemical behavior. chemistrydocs.comchemistrydocs.com Computational studies suggest that these photochemical rearrangements proceed through the formation of a diradical intermediate following intersystem crossing from an excited triplet state to the ground state. researchgate.net The specific pathway can be influenced by the reaction conditions, leading to different structural isomers. A one-step synthesis of this compound from thymol via photochemical transformation has also been reported, demonstrating the reversible nature of this chemical relationship under specific conditions. acs.org

Grignard Reagent Interactions for Complex Structure Formation

Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. numberanalytics.comreachemchemicals.com The reaction of a Grignard reagent with a ketone, such as this compound, is a foundational method for synthesizing tertiary alcohols. libretexts.org

The general mechanism involves the nucleophilic attack of the carbanionic 'R' group from the Grignard reagent on the electrophilic carbonyl carbon of this compound. libretexts.org This addition breaks the pi bond of the carbonyl, leading to the formation of a tetrahedral magnesium alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate, typically through an acidic workup, yields the final tertiary alcohol. libretexts.org This reaction is highly versatile as the 'R' group of the Grignard reagent can be varied (alkyl, aryl, etc.), allowing for the synthesis of a diverse array of complex molecules with a newly introduced substituent at the former carbonyl carbon. reachemchemicals.com The use of anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is crucial for these reactions to prevent the Grignard reagent from being quenched by water. libretexts.orglibretexts.org

Expected Reaction of this compound with a Grignard Reagent:

Step 1: Nucleophilic attack by the Grignard reagent (RMgX) on the carbonyl carbon of this compound.

Step 2: Formation of a magnesium alkoxide intermediate.

Step 3: Acidic workup to protonate the alkoxide, yielding a tertiary alcohol derivative of this compound.

Thiol-Adduct Formation and Michael Reactivity

A particularly notable aspect of this compound's reactivity is its interaction with thiols. oup.comresearchgate.net this compound functions as a Michael acceptor, enabling the conjugate addition of nucleophiles like thiols to the β-carbon of its α,β-unsaturated ketone system. oup.comuniupo.it

This reactivity is surprising because the β-carbon of this compound has a β,β-dialkyl substitution, a structural feature that typically hinders or prevents Michael addition reactions. uniupo.itnih.gov Despite this, this compound reacts almost instantaneously and quantitatively with the biogenic thiol cysteamine to form a stable Michael adduct. oup.comnih.gov This high reactivity is selective; other structurally similar terpenoid enones, such as (+)-verbenone and (+)-piperitone, are completely non-reactive with cysteamine under the same conditions. oup.comuniupo.it This "click-fashion" reaction suggests that the unique stereoelectronic properties of the this compound scaffold overcome the expected steric hindrance, making it a potent and selective thiol-trapping agent. oup.comuniupo.it

| Compound | Reactivity with Cysteamine | Structural Feature |

| This compound | Instantaneous, quantitative Michael adduct formation. oup.com | Bicyclo[3.1.0]hexenone, β,β-dialkyl substitution. nih.gov |

| (+)-Verbenone | Non-reactive. oup.comuniupo.it | Bridged bicyclic enone. |

| (+)-Piperitone | Non-reactive. oup.comuniupo.it | Monocyclic enone. |

Exploration of Novel this compound Derivatives

The distinct reactivity of this compound provides a foundation for the synthesis of novel derivatives with potentially interesting chemical and biological properties. Research has focused on modifying the core structure through the reactions described previously.

The synthesis of halogenated derivatives has been achieved through electrophilic addition reactions using reagents like N-bromosuccinimide and N-chlorosuccinimide. researchgate.net These reactions introduce bromine or chlorine atoms, creating functional handles for further transformations. researchgate.net The formation of thiol-adducts, particularly with cysteamine, yields stable derivatives where the thiol is covalently attached to the this compound backbone. oup.com The potential for creating diverse tertiary alcohols via Grignard reactions also represents a significant avenue for derivatization, allowing for the introduction of a wide range of organic groups. libretexts.org The photochemical rearrangement of this compound to produce isomers further expands the library of accessible related structures. chemistrydocs.comchemistrydocs.com These synthetic explorations transform the natural monoterpene into a versatile starting material for generating new chemical entities.

Biosynthetic Pathways and Precursors

Elucidation of Isoprenoid Pathway Involvement

The formation of IPP and DMAPP, the universal precursors to all isoprenoids, can occur through two distinct and independent metabolic routes within plant cells: the mevalonate (B85504) pathway and the methylerythritol phosphate (B84403) pathway.

Operating primarily in the cytosol and mitochondria, the mevalonate (MVA) pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A series of enzymatic reactions then converts HMG-CoA into mevalonic acid, which is subsequently phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP). An isomerase then facilitates the conversion of a portion of the IPP into dimethylallyl pyrophosphate (DMAPP). These two C5 units are the fundamental building blocks for monoterpenes like umbellulone (B1197196). While the MVA pathway is a primary source of precursors for sesquiterpenes, its contribution to monoterpene biosynthesis, including that of this compound, can occur through the exchange of intermediates between cellular compartments.

The methylerythritol phosphate (MEP) pathway, located within the plastids of plant cells, provides the primary source of IPP and DMAPP for monoterpene biosynthesis. mdpi.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. Through a series of seven enzymatic steps, these precursors are converted into IPP and DMAPP. mdpi.com Given that monoterpene synthesis predominantly occurs in the plastids, the MEP pathway is considered the major contributor of the C5 precursors required for the formation of this compound. mdpi.comnih.gov

| Pathway | Cellular Location | Starting Materials | Key Intermediates | Primary Products |

| Mevalonate (MVA) Pathway | Cytosol, Mitochondria | Acetyl-CoA | HMG-CoA, Mevalonic Acid | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose-5-phosphate (DXP), Methylerythritol 4-phosphate (MEP) | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |

Enzyme Systems in this compound Biosynthesis

The conversion of the acyclic precursor geranyl pyrophosphate (GPP) into the characteristic bicyclic structure of this compound requires the sequential action of specialized enzymes.

The initial and crucial step in the formation of the thujane (B1196268) skeleton, from which this compound is derived, is catalyzed by a class of enzymes known as terpene synthases (TPSs). nih.gov Specifically, sabinene (B1680474) synthase, a monoterpene synthase, is responsible for the cyclization of geranyl pyrophosphate (GPP) to form the bicyclic monoterpene sabinene. wikipedia.orgnih.gov GPP itself is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. wikipedia.org Sabinene is a major constituent of the essential oil of Umbellularia californica along with this compound, strongly suggesting it is the immediate hydrocarbon precursor to this compound. researchgate.net The expression of the gene encoding sabinene synthase is a critical control point in the biosynthetic pathway. nih.gov

The transformation of sabinene into this compound necessitates an oxidation reaction to introduce the ketone functional group at the C-2 position of the thujane ring system. This step is hypothetically catalyzed by a member of the cytochrome P450 monooxygenase (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are well-known for their role in the functionalization of terpene skeletons through hydroxylation and subsequent oxidation reactions in the biosynthesis of a wide array of plant secondary metabolites. nih.gov While the specific CYP enzyme responsible for the oxidation of sabinene to this compound in Umbellularia californica has not yet been definitively identified and characterized, this enzymatic step is a critical and proposed final stage in the biosynthesis of this ketone. The cyclase activity, responsible for forming the initial bicyclic structure, is embodied by the sabinene synthase.

Precursor Incorporation Studies (e.g., geraniol (B1671447) as a precursor)

Geranyl pyrophosphate (GPP) is the universally recognized immediate precursor for the biosynthesis of all regular monoterpenes, including those with a thujane skeleton. wikipedia.org GPP is formed from the condensation of IPP and DMAPP. wikipedia.org While direct feeding studies with labeled geraniol specifically for this compound biosynthesis are not extensively documented in the available literature, the biosynthesis of its direct precursor, sabinene, is known to proceed from GPP. wikipedia.orgnih.gov Geraniol itself can be phosphorylated to form geranyl pyrophosphate, thus serving as a direct precursor when supplied exogenously. Studies on the biosynthesis of other thujane-type monoterpenes have utilized labeled mevalonic acid, the precursor to IPP and DMAPP via the MVA pathway, to trace the incorporation of the C5 units into the final monoterpene structure. researchgate.net

| Precursor | Enzyme Class | Intermediate Product | Enzyme Class | Final Product |

| Isopentenyl Pyrophosphate (IPP) + Dimethylallyl Pyrophosphate (DMAPP) | GPP Synthase | Geranyl Pyrophosphate (GPP) | Sabinene Synthase (a Terpene Synthase) | Sabinene |

| Sabinene | Cytochrome P450 Monooxygenase (hypothesized) | Oxidized Intermediates | (Further oxidation) | This compound |

Molecular Mechanisms and Biological Activity Pre Clinical Research

Modulation of Transient Receptor Potential Channels

Umbellulone's primary molecular targets are members of the Transient Receptor Potential (TRP) family of ion channels, which are crucial mediators of sensory perception, including pain and temperature.

Selective Activation of TRPA1 Ion Channels

This compound (B1197196) is a selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel primarily expressed on sensory neurons. nih.govnih.gov This activation is dose-dependent, with this compound acting as a bimodal modulator: it activates the channel at lower concentrations and can cause a channel block at higher concentrations. nih.gov Research indicates that this compound functions as a partial electrophilic agonist. nih.gov

The electrophilic nature of this compound, specifically its Michael acceptor properties, is critical for its ability to activate TRPA1. uniupo.it This is supported by findings that reducing these properties diminishes the compound's activating potential. nih.gov

The activation of TRPA1 channels by this compound leads to a significant influx of calcium ions (Ca2+) into the cell. This has been demonstrated in Human Embryonic Kidney 293 (HEK293) cells engineered to express TRPA1 channels. nih.govresearchgate.net In these cellular models, this compound at concentrations ranging from micromolar to sub-millimolar selectively stimulates TRPA1-expressing cells, an effect that is absent in non-transfected cells. nih.gov

The influx of Ca2+ is a critical event that initiates a cascade of intracellular signaling. Activation of TRPA1 triggers a robust influx of external calcium and also stimulates the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER). nih.gov This elevation in intracellular calcium concentration is a key trigger for downstream cellular responses. While the general principle of calcium-mediated signaling is established, the specific downstream signaling pathways uniquely activated by this compound in these models are an area of ongoing investigation.

| Cell Model | This compound Effect | Key Findings | References |

| HEK293 cells expressing TRPA1 | Selective activation and calcium influx | This compound selectively stimulates TRPA1, leading to increased intracellular calcium. | nih.gov, researchgate.net |

| HEK293 cells | General TRPA1 activation effects | Activation of TRPA1 leads to calcium influx from both extracellular space and intracellular stores (ER). | nih.gov |

The interaction between this compound and the TRPA1 channel involves specific molecular determinants. Mutagenesis studies have shown that the cysteine-to-serine mutation at position 622 (C622S) in the TRPA1 channel attenuates the activating effect of this compound. nih.gov This suggests that this cysteine residue is a key site for the interaction. Although activation by the classic TRPA1 agonist mustard oil is completely prevented in these mutants, this compound retains some activating properties, highlighting its partial agonist nature. nih.gov

The current evidence points towards a covalent interaction, where the electrophilic nature of this compound facilitates binding to nucleophilic residues like cysteine on the TRPA1 channel. While the concept of allosteric modulation, where a ligand binds to a site distinct from the orthosteric site to modulate channel activity, is well-established for TRP channels, there is currently no direct evidence to definitively classify this compound as an allosteric modulator of TRPA1. The lack of effect from acetylated derivatives of this compound suggests that steric hindrance may prevent access to the recognition site for the bicyclic monoterpene pharmacophore on TRPA1. nih.govuniupo.it

Interaction with TRPM8 Ion Channels

In addition to its effects on TRPA1, this compound also interacts with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is known as the primary cold and menthol (B31143) sensor. However, this compound's effect on TRPM8 is significantly weaker than its activation of TRPA1. nih.govnih.gov

Derivatives of this compound have shown varied effects on TRPM8. Non-electrophilic derivatives of this compound have been found to be more potent activators of TRPM8 than this compound itself. nih.gov Interestingly, some of these derivatives also act as potent blockers of both TRPM8 and TRPA1. nih.gov This suggests that the bicyclic monoterpene structure of this compound is a pharmacophore that can be modified to alter its activity profile at both TRPA1 and TRPM8 channels. nih.govuniupo.it

Downstream Neurotransmitter and Neuropeptide Release

The activation of TRPA1 channels by this compound on sensory neurons triggers the release of neurotransmitters and neuropeptides, which are key events in the physiological response to this compound.

Calcitonin Gene-Related Peptide (CGRP) Release Mechanisms

A primary consequence of this compound-induced TRPA1 activation is the release of Calcitonin Gene-Related Peptide (CGRP). nih.govnih.govnih.gov CGRP is a potent vasodilator neuropeptide that plays a critical role in the pathophysiology of migraine and other headache disorders.

The release of CGRP is a calcium-dependent process. nih.govresearchgate.net The influx of calcium through the activated TRPA1 channel acts as the trigger for the exocytosis of CGRP-containing vesicles from the nerve terminals. This has been demonstrated in rodent trigeminal ganglion neurons and nerve terminals in the dura mater, a membrane surrounding the brain that is implicated in headache. nih.gov

Involvement of Other Neurotransmitters

Pre-clinical research into this compound's biological activity indicates a primary and significant interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which leads to the release of the neuropeptide Calcitonin Gene-Related Peptide (CGRP). researchgate.netnih.govoup.com this compound is identified as a potent agonist of the TRPA1 channel, a non-selective cation channel primarily expressed on sensory neurons. nih.govtaylorandfrancis.com

The activation of TRPA1 channels on peptidergic nociceptive neurons by this compound triggers a cascade of events, central to which is the calcium-dependent release of CGRP from trigeminal nerve terminals. nih.govoup.comoup.com This mechanism has been demonstrated in studies using rodent models, where this compound administration led to CGRP release from nerve endings in the dura mater. researchgate.netoup.com The essential role of TRPA1 in this process was confirmed in experiments with TRPA1 deficient mice, where this compound failed to evoke CGRP release. nih.govoup.com This specific pathway, involving the direct activation of TRPA1 channels and the subsequent release of CGRP, is the most prominently documented neurotransmitter-related mechanism in the current scientific literature regarding this compound. oup.comtaylorandfrancis.com The interaction suggests that the effects of this compound are largely mediated through the sensitization of the trigeminal system via this pathway. nih.govoup.com

Activation of Sensory Neurons and Associated Systems (Animal Models)

Excitation of Trigeminal Ganglion Neurons

This compound has been shown to selectively excite trigeminal ganglion (TG) neurons, which are crucial in mediating sensory information from the head and face. researchgate.netnih.gov This excitatory action is mediated exclusively through the activation of TRPA1 channels expressed on these neurons. researchgate.net In-vitro studies using whole-cell patch-clamp recordings on isolated TG neurons from rats and mice have provided direct evidence for this mechanism. nih.govresearchgate.net

Application of this compound to cultured TG neurons from wild-type mice elicits significant increases in intracellular calcium ([Ca2+]i) and inward currents, which are characteristic responses of TRPA1 activation. researchgate.netresearchgate.net These responses were notably absent in TG neurons derived from TRPA1-deficient (Trpa1-/-) mice, confirming the channel's essential role. researchgate.netresearchgate.net Furthermore, the excitatory effects of this compound on these neurons can be blocked by the selective TRPA1 antagonist, HC-030031. nih.govoup.com

| Parameter | Observation in Wild-Type (Trpa1+/+) Mice | Observation in TRPA1-Deficient (Trpa1-/-) Mice | Reference |

| Neuron Response to this compound | Excitation, increased intracellular calcium, and inward currents. | No significant response or current increases. | researchgate.netresearchgate.net |

| Percentage of Responsive Neurons | Approximately 36-42% of dural-projecting trigeminal neurons respond to this compound. | 0% of neurons respond to this compound. | nih.govresearchgate.net |

| Effect of TRPA1 Antagonist (HC-030031) | Blocks this compound-induced neuron activation. | Not applicable as there is no initial response. | nih.govoup.com |

This table summarizes the key findings from preclinical studies on the effects of this compound on trigeminal ganglion neurons.

Activation of the Trigeminovascular System

The excitation of trigeminal neurons by this compound leads to the activation of the trigeminovascular system, a network of trigeminal nerve fibers that innervate the cranial blood vessels and dura mater. researchgate.netnih.govoup.com This activation is a key mechanism underlying the physiological responses observed after exposure to this compound. The primary events following this activation are neurogenic vasodilation and the release of vasoactive neuropeptides, particularly CGRP. oup.comtaylorandfrancis.com

In animal models, both intranasal and intravenous administration of this compound have been demonstrated to cause a dose-dependent increase in meningeal blood flow. nih.govoup.com This vasodilatory response is a direct consequence of the activation of the trigeminovascular system. The effect can be inhibited by the administration of a TRPA1 antagonist (HC-030031) or a CGRP receptor antagonist, which underscores the critical roles of both TRPA1 activation and subsequent CGRP release in this process. nih.govoup.com The activation may occur through two potential pathways depending on the dose and route of administration: direct diffusion of this compound to perivascular nerve terminals in the meninges or via reflex pathways initiated by the stimulation of trigeminal endings in the nasal mucosa. nih.govoup.com

Nociceptive Response Pathways (e.g., eye wiping, cutaneous allodynia in rodent models)

The activation of sensory neurons by this compound translates into observable pain-like (nociceptive) behaviors in animal models. researchgate.netnih.gov These responses are used to assess the pro-nociceptive effects of the compound and understand the pathways involved.

One common model is the mouse eye-wiping test, where the application of an irritant substance to the eye elicits a quantifiable wiping response. Ocular instillation of this compound in wild-type mice induces a robust and dose-dependent eye-wiping behavior, indicative of an acute nociceptive response. researchgate.net This behavior is entirely dependent on TRPA1 activation, as it is absent in TRPA1-deficient mice. researchgate.net

Another significant nociceptive response studied is cutaneous allodynia, a condition where non-painful stimuli are perceived as painful. In rat models, the application of this compound to the dura mater produced significant facial and hindpaw allodynia. nih.gov This demonstrates that the activation of dural nociceptors can lead to sensitization in both cranial and extra-cranial regions. This allodynic state was effectively prevented by pre-treatment with the TRPA1 antagonist HC-030031, further cementing the role of TRPA1 in mediating these pain-related behaviors. nih.gov

| Nociceptive Test | Animal Model | This compound-Induced Response | Role of TRPA1 | Reference |

| Eye Wiping | Mouse | Dose-dependent increase in eye wiping movements. | Response is absent in TRPA1-deficient mice. | researchgate.net |

| Cutaneous Allodynia | Rat | Development of facial and hindpaw tactile allodynia following dural application. | Response is prevented by the TRPA1 antagonist HC-030031. | nih.gov |

This table details the nociceptive responses to this compound observed in rodent models.

Central Nervous System Involvement in Sensory Processing

The sensory information initiated by this compound's activation of peripheral trigeminal neurons is transmitted to the central nervous system (CNS) for processing, leading to the conscious perception of pain. The pathway begins with the first-order neurons of the trigeminal ganglion, whose central axons terminate in the trigeminal nucleus caudalis (TNC) of the brainstem. nih.govyoutube.com The TNC is a critical site for the processing of craniofacial nociceptive information.

The persistent influx of signals from the periphery, driven by this compound's activation of TRPA1, can lead to the sensitization of second-order neurons within the TNC. nih.gov This phenomenon, known as central sensitization, results in an amplified response to subsequent stimuli and is thought to be the underlying mechanism for symptoms like cutaneous allodynia. nih.gov From the TNC, the nociceptive information ascends via third-order neurons to higher brain centers, most notably the thalamus, which acts as a primary relay station for sensory information. youtube.com The thalamus then projects this information to various cortical areas, including the somatosensory cortex, for the localization and interpretation of the painful stimulus, and to limbic structures involved in the emotional aspects of pain. youtube.comnih.gov Although direct studies on this compound's effects on specific CNS nuclei are limited, this established neuroanatomical pathway explains how a peripheral stimulus can lead to complex sensory and behavioral outcomes. nih.govyoutube.com

Structure-Activity Relationship (SAR) Studies

While comprehensive structure-activity relationship (SAR) studies involving systematic modification of the this compound molecule are not extensively detailed in the available literature, key insights can be derived from its chemical properties and mechanism of action. oup.com this compound is a monoterpene ketone characterized by an α,β-unsaturated carbonyl group within a bicyclic structure. oup.com

The reactivity of this compound is a critical aspect of its biological activity. oup.com Many TRPA1 agonists are electrophiles that activate the channel through covalent modification of cysteine and lysine (B10760008) residues in the N-terminal cytoplasmic domain of the receptor. oup.com this compound fits this profile as it is a reactive molecule that can participate in Michael addition reactions. oup.com Studies have shown that this compound reacts instantaneously with thiol-containing molecules like cysteamine (B1669678) to form a Michael adduct. oup.com This chemical reactivity strongly suggests that this compound activates the TRPA1 channel by covalently binding to its nucleophilic amino acid residues.

The chemical structure of this compound is compared with other related monoterpenes, such as (+)-verbenone and (+)-piperitone, in some studies. oup.com Although these compounds share structural similarities, the specific arrangement of the conjugated system in this compound appears crucial for its potent activity at the TRPA1 channel. This highlights that the electrophilic nature conferred by the α,β-unsaturated ketone is a key structural feature for its ability to activate nociceptive sensory pathways.

Identification of Key Pharmacophores for TRPA1 Activation

The activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel by this compound involves specific molecular features, known as pharmacophores, that are recognized by the channel. Pre-clinical research suggests that this compound's interaction with TRPA1 is not solely dependent on its electrophilicity but also involves recognition of its core structure.

The bicyclic monoterpene structure of this compound is considered a key pharmacophore for its activity on both TRPA1 and TRPM8 channels. nih.gov The importance of this structural motif is highlighted by studies on this compound derivatives. When derivatives were synthesized with acetylated hydroxyl groups, they lost their ability to activate TRPA1. nih.gov This lack of effect suggests that steric hindrance from the bulky acetyl groups may prevent the bicyclic pharmacophore from accessing its recognition site on the channel. nih.gov

Role of Electrophilic Properties and Cysteine Residues in TRPA1 Modulation

This compound is classified as an electrophilic compound, a feature central to its mechanism of TRPA1 activation. researchgate.net Electrophiles typically activate TRPA1 by covalently modifying specific, highly reactive cysteine residues located in the cytoplasmic N-terminal domain of the channel. researchgate.netoup.comresearchgate.net this compound's ability to react with thiol groups was demonstrated by its instantaneous reaction with cysteamine to form a Michael adduct, confirming its potential to interact with cysteine residues in the TRPA1 channel. oup.com

Table 1: Effect of this compound on Wild-Type vs. Mutant TRPA1 Channels

| Compound | TRPA1 Channel Type | Observed Activity | Inference | Reference |

|---|---|---|---|---|

| This compound | Wild-Type | Dose-dependent activation | This compound is a TRPA1 agonist. | nih.gov |

| This compound | C622S Mutant | Attenuated activation (still present) | Acts as a partial electrophilic agonist with a secondary activation mechanism. | nih.gov |

| Mustard Oil | C622S Mutant | Activation completely prevented | A purely electrophilic agonist, reliant on the C622 residue. | nih.gov |

| Dihydrothis compound | Wild-Type | Residual activating capacity | Non-electrophilic structural features contribute to activation. | nih.gov |

Derivatization Effects on TRPM8 Activity

In addition to its well-documented effects on TRPA1, this compound also modulates the "cold" channel, TRPM8, albeit to a lesser extent. nih.gov Pre-clinical research focusing on derivatives of this compound has revealed complex structure-activity relationships concerning TRPM8 modulation, often showing a divergence from the effects observed on TRPA1. nih.gov

Natural this compound is considered a weak activator of TRPM8. nih.gov However, chemical modification of its structure can significantly and selectively alter this activity. When the Michael acceptor properties of this compound are removed through chemical reduction, creating derivatives like dihydrothis compound and tetrahydro-umbellulone, the effect on TRPM8 is enhanced. nih.gov These non-electrophilic derivatives are better TRPM8 activators than the parent compound. nih.gov Notably, tetrahydro-umbellulone was identified as the most potent TRPM8 activator among the derivatives studied. nih.gov

Interestingly, these non-electrophilic derivatives exhibit a bimodal action on TRPM8, acting as both activators and inhibitors, and they inhibit the channel more potently than this compound itself. nih.gov In contrast to their effects on TRPM8, these modifications are detrimental for TRPA1 activation but increase TRPA1 blocking potency. nih.gov

Conversely, acetylation of the hydroxylated analogs of this compound renders the derivatives inactive on TRPM8. nih.gov This suggests that, similar to TRPA1, steric hindrance may block the bicyclic monoterpene pharmacophore from accessing its recognition site on the TRPM8 channel. nih.gov

Table 2: Activity of this compound and its Derivatives on TRPM8

| Compound | Key Structural Feature | Effect on TRPM8 | Reference |

|---|---|---|---|

| This compound | Parent compound with Michael acceptor | Weak activator | nih.gov |

| Tetrahydro-umbellulone | Michael acceptor removed (non-electrophilic) | Most potent activator among derivatives studied; also acts as a blocker. | nih.gov |

| Other non-electrophilic derivatives | Michael acceptor removed (non-electrophilic) | Better activators than this compound; also potent blockers. | nih.gov |

| Acetylated derivatives | Hydroxyl groups acetylated | No observed activity | nih.gov |

Computational Chemistry Approaches to SAR

While specific computational studies exclusively focused on this compound are not extensively detailed in the literature, the principles of computational chemistry are fundamental to understanding its structure-activity relationship (SAR). nih.gov Approaches like Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and pharmacophore modeling are invaluable for interpreting the experimental data on this compound and its derivatives. nih.govmdpi.comacademie-sciences.fr

Pharmacophore Modeling: This approach helps identify the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov For this compound, a pharmacophore model would include its bicyclic monoterpene core, the electrophilic α,β-unsaturated ketone, and potentially hydrogen bond acceptors/donors. Such models can explain why certain derivatives are active while others are not and can be used to screen libraries for novel modulators. nih.govnih.gov The finding that acetylated derivatives are inactive due to steric hindrance is a classic example of a SAR that can be rationalized and predicted with pharmacophore models. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. nih.govacademie-sciences.fr Docking simulations of this compound into the TRPA1 structure could elucidate the specific interactions at the binding site. For instance, it could model the covalent bond formation with Cysteine 622 and simultaneously map the non-covalent interactions of the bicyclic scaffold with a secondary pocket, providing a structural basis for its hybrid activation mechanism. nih.gov

QSAR: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For this compound and its derivatives, a QSAR model could correlate physicochemical properties (like electrophilicity, size, and polarity) with their observed potency as TRPA1/TRPM8 activators or blockers. nih.gov This would allow for the prediction of activity for new, unsynthesized derivatives, guiding the design of more potent or selective modulators. nih.gov

These computational methods provide a theoretical framework to rationalize the experimental findings for this compound, such as the dual role of its electrophilic and structural properties in TRPA1 activation and the divergent effects of its derivatives on TRPA1 versus TRPM8. nih.govnih.gov

Analytical Methodologies for Umbellulone Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of umbellulone (B1197196), enabling its separation from complex mixtures and the determination of its purity and concentration.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), it provides both quantitative and qualitative information. For instance, the purity of this compound isolated from the essential oil of Umbellularia californica has been determined to be 99% by GC. oup.com GC-MS analysis is also widely used to identify this compound as a major constituent in the essential oils of various plants, such as Cupressus arizonica (13%) and Cupressus lusitanica (12.66%). semanticscholar.orgacademicjournals.org The technique typically involves using a capillary column, such as SPB-1 or Supelcowax, and a temperature-programmed oven to achieve separation. acs.org

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the quantification of this compound, particularly in biological samples. sigmaaldrich.com A study detailing the pharmacokinetics of this compound in rat plasma utilized HPLC coupled with electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) for its determination. oup.com This method offers high sensitivity and specificity, which is essential for measuring low concentrations of the compound in complex biological matrices. oup.comresearchgate.net Commercial standards of this compound are often certified for purity using HPLC, with assays showing ≥98% purity. sigmaaldrich.comadipogen.com

| Technique | Detector | Matrix | Purpose | Reported Purity/Concentration | Source |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Not Specified | Essential Oil (Umbellularia californica) | Purity | 99% | oup.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Essential Oil (Cupressus arizonica) | Quantification | 13% | semanticscholar.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Essential Oil (Cupressus lusitanica) | Quantification | 12.66% | academicjournals.org |

| High-Performance Liquid Chromatography (HPLC) | Not Specified | Commercial Standard | Purity | ≥98% | sigmaaldrich.comadipogen.com |

| High-Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) | Tandem Mass Spectrometer | Rat Plasma | Quantification | Not specified | oup.com |

This compound possesses chiral centers, meaning it can exist as different stereoisomers. Chiral chromatography is a specialized technique used to separate these enantiomers. chiralpedia.comlibretexts.org This is particularly important as different enantiomers of a compound can exhibit distinct biological activities. Chiral Gas Chromatography (chiral GC) is employed to determine the enantiomeric distribution of chiral monoterpenoids, including this compound, in essential oils. nih.gov For example, a fused-silica capillary column like Beta Dex can be used for the enantiomeric separation of compounds in essential oils. acs.org The separation of enantiomeric and stereoisomeric mixtures can also be achieved through other separation techniques or chiral synthesis. google.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for its identification in various samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR are used to determine the connectivity of atoms within the molecule. rsc.orgrsc.org The identity of commercially available this compound is often confirmed by ¹H-NMR. adipogen.com Detailed structural characterization, including the formation of adducts, has been investigated using 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation). oup.com These experiments provide data on proton-proton and proton-carbon connectivities, respectively, which are crucial for unambiguous structural assignment. oup.com The configurations of this compound reduction products have also been determined using ¹H and ¹³C NMR spectroscopy. rsc.orgrsc.org

| Nucleus | Solvent | Reference | Spectrometer Frequency | Source |

|---|---|---|---|---|

| ¹³C | Chloroform-d | TMS | Not Specified | spectrabase.com |

| ¹H | DMSO-d₆ | Not Specified | 500 MHz | oup.com |

| ¹³C | DMSO-d₆ | Not Specified | 125 MHz | oup.com |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. nist.gov When coupled with GC (GC-MS), it allows for the analysis of complex mixtures like essential oils, where this compound has been identified as a major component in plants such as Umbellularia californica and Cupressus arizonica. semanticscholar.orgusda.gov High-resolution mass spectrometry, such as quadrupole time-of-flight (Q-ToF) MS, provides highly accurate mass measurements, further increasing the confidence in compound identification. thieme-connect.de Tandem mass spectrometry (MS/MS) is particularly useful for quantitative studies in biological matrices, such as the determination of this compound in plasma, where it provides high selectivity and sensitivity. oup.com This technique is also crucial for metabolite profiling, helping to identify the biotransformation products of this compound in biological systems.

Advanced Detection in Biological and Environmental Matrices

Detecting this compound in complex biological and environmental samples presents unique challenges that require sophisticated analytical approaches. In biological systems, this compound has been quantified in rat plasma using HPLC-electrospray tandem mass spectrometry to study its pharmacokinetics. oup.com This highly sensitive method is necessary to measure the low concentrations of the compound following administration. oup.com The interaction of this compound with biological targets, such as the TRPA1 ion channel, has been studied in various biological preparations including HEK293 cells and rat trigeminal ganglion neurons. medchemexpress.comresearchgate.net

In environmental contexts, this compound has been identified as a volatile organic compound emitted into the atmosphere from plants like Hesperocyparis macrocarpa. researchgate.net Its presence in the essential oils of various plant species, including Cupressus lusitanica from Kenya, has been confirmed through GC-MS analysis, highlighting its distribution in different geographical locations. academicjournals.org The analysis of such environmental samples often involves hydrodistillation to extract the essential oils followed by GC-MS for component identification and quantification. academicjournals.org

Method Development for Tissue and Biofluid Analysis

Analyzing this compound in complex biological samples like tissues and biofluids is critical for pharmacokinetic and metabolic studies. researchgate.net Such analyses underpin research into its physiological effects, such as the activation of the trigeminovascular system. glpbio.comtaylorandfrancis.com Methodologies are typically adapted from established platforms for metabolomics and pharmaceutical analysis. chromatographyonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying this compound, particularly in samples that may require purification before analysis. sigmaaldrich.comcuestionesdefisioterapia.com A universal reversed-phase HPLC method can be adapted for the analysis of new chemical entities like this compound in biological matrices. chromatographyonline.com

Sample Preparation: For biofluids such as blood plasma or urine, sample preparation is crucial to remove interfering substances. This often involves protein precipitation using solvents like acetonitrile (B52724) or methanol, followed by centrifugation. For tissue samples, homogenization is the first step, followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from lipids and other cellular components.

Chromatographic Conditions: A reversed-phase C18 column is commonly used for the separation of moderately polar compounds like this compound. chromatographyonline.com A typical mobile phase would consist of a gradient mixture of an aqueous component (e.g., water with 0.05% formic acid) and an organic solvent like acetonitrile. chromatographyonline.com The gradient elution, starting with a higher proportion of the aqueous phase, allows for the effective separation of this compound from other matrix components.

Detection: Detection can be achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). chromatographyonline.comresearchgate.net Mass spectrometry in ESI+ mode would monitor for the characteristic m/z of the protonated this compound molecule [M+H]+. chromatographyonline.com The development of such methods allows for the investigation of metabolites in various biofluids. bham.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like this compound and is widely used for analyzing its presence in essential oils. usda.govsemanticscholar.org This technique can be readily adapted for biofluid and tissue analysis.

Sample Preparation: Preparation involves extracting this compound into a volatile organic solvent. For aqueous samples like plasma or urine, liquid-liquid extraction with a solvent such as hexane (B92381) or dichloromethane (B109758) is effective. For tissues, a homogenization and extraction step is required. Techniques like solid-phase microextraction (SPME) can also be used to concentrate volatile analytes from the headspace of a sample before injection into the GC-MS system. researchgate.net

Chromatographic and Mass Spectrometric Conditions: An HP-5 or similar non-polar capillary column is typically used for separation. semanticscholar.org The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and column interactions. semanticscholar.org The carrier gas is usually helium. semanticscholar.org Following separation by GC, the compound is fragmented and detected by a mass spectrometer, which provides a unique mass spectrum that confirms the identity of this compound. semanticscholar.orgcore.ac.uk

Preclinical studies involving the administration of this compound to investigate its biological effects, such as the induction of photophobia or its impact on meningeal blood flow, rely on these sensitive analytical methods to correlate dosage with physiological response. glpbio.comresearchgate.net

Air and Plant Matrix Quantification

Quantifying this compound in plant materials and air is essential for understanding its natural distribution, its role as a potential environmental irritant, and for the quality control of essential oils.

Plant Matrix Quantification

The primary source of this compound is the California Bay Laurel (Umbellularia californica). usda.govwikipedia.org Its quantification in leaves, bark, and essential oils is predominantly performed using GC-MS and Gas Chromatography with Flame Ionization Detection (GC-FID). usda.govresearchgate.net

Extraction: The most common method for extracting this compound from plant material is hydrodistillation or steam distillation, often using a Clevenger-type apparatus. researchgate.netresearchgate.net This process isolates the volatile essential oil from the raw plant matrix.

Analysis: The resulting essential oil is then typically diluted in a suitable solvent and injected into a GC-MS or GC-FID system. scielo.br GC-FID is used for quantification by comparing peak areas to those of a known standard, while GC-MS is used to confirm the identity of the compound based on its mass spectrum and retention time. researchgate.netmdpi.com

Research has identified this compound as a major constituent in the essential oils of several plant species. The concentration can vary significantly depending on the plant species, the part of the plant analyzed, and even the geographic location. researchgate.netscielo.br

Table 1: this compound Content in Various Plant Matrices

| Plant Species | Plant Part | This compound Content (%) | Analytical Method | Reference |

|---|---|---|---|---|

| Umbellularia californica | Leaf Oil | 41.0 | GC-FID, GC-MS | researchgate.net |

| Umbellularia californica | Leaf Oil | 39.0 | GC | taylorandfrancis.com |

| Umbellularia californica | Leaf Oil | 37.0 | GC-FID, GC-MS | usda.gov |

| Umbellularia californica | Bark Oil | 2.2 | GC-FID, GC-MS | researchgate.net |

| Poiretia bahiana | Aerial Parts Oil | 55.0 - 75.3 | GC-FID, GC-MS | scielo.br |

| Cupressus arizonica | Essential Oil | 13.0 | GC-MS | semanticscholar.org |

| Cupressus arizonica | Leaf Oil | 17.33 | GC-MS | researchgate.net |

Air Quantification

Given that inhalation of vapors from Umbellularia californica can induce headaches, analyzing this compound concentration in the air is relevant for environmental health. wikipedia.org Standard methods for analyzing volatile organic compounds (VOCs) in the air are applicable.

Sampling: Air samples can be collected by drawing a known volume of air through sorbent tubes. These tubes are packed with materials like Tenax® or charcoal that trap VOCs.

Analysis: The trapped compounds are then introduced into a GC-MS system via thermal desorption. The heat releases the analytes from the sorbent, and they are transferred directly into the GC column for separation and analysis. This technique allows for the detection and quantification of low concentrations of airborne compounds. While specific studies detailing the atmospheric concentration of this compound are not widely published, this methodology is standard for assessing air quality and exposure to volatile plant secondary metabolites. nih.gov

Ecological Roles and Environmental Interactions

Umbellulone (B1197196) as a Plant Defense Mechanism

Plants have developed complex chemical defense systems to protect themselves from various threats. This compound is a key component of the defensive arsenal (B13267) of Umbellularia californica, contributing to its notable resistance to pests and diseases.

This compound functions as a potent deterrent against herbivores. Its strong, pungent aroma and toxicity make the foliage of the California bay laurel unpalatable to many animals. For instance, dusky-footed woodrats (Neotoma fuscipes) have been observed to bring California bay leaves into their nests. Instead of consuming them as a primary food source, the rats nibble the leaf margins, which helps to release volatile compounds like this compound. This behavior is believed to be a form of self-fumigation to control ectoparasites such as fleas. Laboratory studies have shown that the presence of torn bay leaves significantly reduces the survival of flea larvae.

The production of this compound is part of the plant's induced defense response, which can be triggered by the presence of herbivores or pathogens. This dynamic defense mechanism allows the plant to allocate resources to chemical defense when under attack.

The defensive properties of this compound extend to its biocidal activities against a range of organisms. The monoterpenoid content in California bay laurel, with this compound being a major constituent, is noted for this activity. This chemical attribute contributes to the plant's general resistance to insect herbivory and disease. Research has highlighted the potential of essential oils containing this compound as natural pesticides. The compound has demonstrated insecticidal properties, which supports its role in protecting the plant from various pests.

Table 1: Observed Biocidal Effects of this compound-Containing Foliage

| Target Organism | Plant Species | Observed Effect | Source |

| Flea Larvae | Umbellularia californica | Significantly reduced survival rate. | |

| General Insects | Umbellularia californica | Exhibits little evidence of insect herbivory. |

Volatile Organic Compound (VOC) Emissions and Atmospheric Chemistry

This compound is classified as a volatile organic compound (VOC), meaning it is a chemical that is emitted as a gas from solids or liquids at room temperature. Biologically generated VOCs play important roles in plant communication and defense. As a major component of the aromatic profile of Umbellularia californica, this compound is released into the atmosphere from the leaves of the plant.

Once in the atmosphere, VOCs can participate in photochemical reactions, contributing to the formation of secondary pollutants like ozone and secondary organic aerosols. While the specific atmospheric chemistry of this compound is not extensively detailed in the provided context, as a VOC, it is part of a class of compounds that are crucial to atmospheric processes. The emission of biogenic VOCs like this compound is a significant factor in regional air quality and atmospheric chemistry.

Role in Ecosystem Dynamics (e.g., host-pathogen interactions like Sudden Oak Death)

This compound plays an indirect but critical role in the ecosystem dynamics of forests where Umbellularia californica is present, particularly in the context of the disease known as Sudden Oak Death (SOD). SOD is caused by the invasive pathogen Phytophthora ramorum.

While P. ramorum causes lethal cankers on several oak species and tanoaks, it uses the California bay laurel as a primary reservoir host for transmission. The pathogen reproduces on bay laurel leaves, which show relatively minor symptoms, and then spreads to infect and kill nearby oaks. Oaks are typically considered "dead-end" hosts because the pathogen does not readily produce spores on them.